7-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one

Description

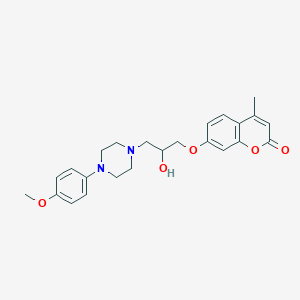

7-(2-Hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one is a synthetic coumarin derivative with a molecular weight of 394.5 g/mol (C₂₃H₂₆N₂O₄) . Its structure features:

- A 4-methyl-substituted chromen-2-one core, which is characteristic of bioactive coumarins.

- A piperazine ring substituted with a 4-methoxyphenyl group, which enhances receptor-binding affinity and modulates pharmacokinetic properties.

Coumarins are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects . Its hydroxypropoxy group may improve aqueous solubility compared to non-polar analogs, as seen in structurally related compounds with high bioavailability scores .

Properties

IUPAC Name |

7-[2-hydroxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy]-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5/c1-17-13-24(28)31-23-14-21(7-8-22(17)23)30-16-19(27)15-25-9-11-26(12-10-25)18-3-5-20(29-2)6-4-18/h3-8,13-14,19,27H,9-12,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJJVSMNDRYADP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(CN3CCN(CC3)C4=CC=C(C=C4)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Side Chain Synthesis

The 3-(4-(4-methoxyphenyl)piperazin-1-yl)propane-1,2-diol side chain is prepared through sequential reactions:

-

Epoxide Formation : Epichlorohydrin reacts with 1-(4-methoxyphenyl)piperazine in a nucleophilic ring-opening reaction. The piperazine’s secondary amine attacks the epoxide’s less substituted carbon, yielding 1-(4-methoxyphenyl)-4-(2,3-epoxypropyl)piperazine.

-

Hydrolysis : The epoxide is hydrolyzed under acidic or basic conditions (e.g., H<sub>2</sub>O/H<sub>2</sub>SO<sub>4</sub> or NaOH/EtOH) to form the diol.

Coupling to Coumarin

The diol side chain is coupled to 7-hydroxy-4-methylcoumarin via a Mitsunobu reaction or nucleophilic substitution:

-

Mitsunobu Reaction : Using triphenylphosphine (PPh<sub>3</sub>) and diethyl azodicarboxylate (DEAD) in THF, the 7-hydroxy group displaces one hydroxyl of the diol, forming the ether linkage.

-

Nucleophilic Substitution : The diol’s primary hydroxyl is activated (e.g., via tosylation) and reacted with the coumarin’s 7-hydroxy group in the presence of a base (K<sub>2</sub>CO<sub>3</sub> or NaH) in DMF or DMSO.

Optimization and Challenges

Regioselectivity

The Mitsunobu reaction favors coupling at the less sterically hindered primary hydroxyl of the diol, ensuring correct regiochemistry. Competing reactions are mitigated by using bulky phosphines (e.g., tributylphosphine) or low temperatures (0–5°C).

Protecting Group Strategy

Temporary protection of the coumarin’s 7-hydroxy group (e.g., as an acetate) prevents side reactions during diol coupling. Deprotection is achieved via hydrolysis (NaOH/MeOH).

Analytical Validation

Spectroscopic Characterization

-

<sup>1</sup>H NMR : Key signals include the coumarin C-3 proton (δ 5.76 ppm, singlet), piperazine methylene protons (δ 3.38–3.89 ppm, multiplet), and aromatic protons from the 4-methoxyphenyl group (δ 6.82–7.39 ppm).

-

HRMS : Molecular ion peak at m/z 424.49 [M+H]<sup>+</sup> confirms the molecular formula C<sub>24</sub>H<sub>28</sub>N<sub>2</sub>O<sub>5</sub>.

Purity Assessment

Silica gel column chromatography (MeOH/DCM, 1:15–1:20) achieves >95% purity, as verified by HPLC (C18 column, acetonitrile/water gradient).

Alternative Synthetic Routes

Sequential Alkylation

Reductive Amination

A keto intermediate (7-(3-oxopropoxy)-4-methylcoumarin) undergoes reductive amination with 1-(4-methoxyphenyl)piperazine using NaBH<sub>3</sub>CN or H<sub>2</sub>/Pd-C, though this method risks over-reduction of the coumarin lactone.

Comparative Analysis of Methods

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

Reduction: Reduction reactions may target the chromenone core or the piperazine ring.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

7-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one has been studied for various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound has potential as a biochemical probe for studying enzyme interactions and receptor binding.

Industry: The compound can be used in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 7-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It can act as an agonist or antagonist at certain receptors, modulating their activity and downstream signaling pathways.

Pathways Involved: The compound may influence pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Key Observations :

- Piperazine Substitution : The 4-methoxyphenyl group in the target compound may enhance selectivity for specific receptors compared to benzyl or hydroxybenzyl analogs .

- Linker Flexibility: The hydroxypropoxy linker improves solubility over rigid or non-polar chains (e.g., isopropoxy in ) .

- Position of Substituents: Piperazine at the propoxy chain (C7) vs.

Pharmacokinetic and Physicochemical Properties

- Solubility : The target compound’s hydroxy group and methoxyphenyl piperazine likely confer better aqueous solubility than analogs with hydrophobic substituents (e.g., 3-phenyl-7-isopropoxy-4H-chromen-4-one) .

- Bioavailability : Compounds with similar piperazine-alkoxycoumarin structures exhibit bioavailability scores of 0.55–0.56, suggesting moderate absorption .

- Synthetic Yields : Derivatives like 4e and 4f () are synthesized in higher yields (80–85%) compared to the target compound, possibly due to steric effects from the 4-methoxyphenyl group .

Biological Activity

The compound 7-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one is a derivative of chromen-2-one, which has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Synthesis

This compound features a complex structure characterized by a chromen-2-one core with various functional groups that enhance its biological properties. The synthesis typically involves:

- Formation of the Chromen-2-one Core : This can be achieved through condensation reactions involving appropriate β-keto esters and phenolic compounds.

- Introduction of the Piperazine Moiety : The chromen derivative is then reacted with 4-(4-methoxyphenyl)piperazine under basic conditions to yield the final product.

Anticancer Properties

Several studies have demonstrated the anticancer potential of chromen derivatives. For instance, derivatives of 7-hydroxy-4-phenylchromen-2-one exhibited significant cytotoxic effects against various human cancer cell lines, including AGS (gastric cancer), HCT-116 (colon cancer), and HeLa (cervical cancer) cells. One study reported an IC50 value of 2.63 µM for a related compound against AGS cells, indicating potent activity .

Anti-inflammatory Effects

The compound has been shown to possess anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. This is particularly relevant in diseases characterized by chronic inflammation, such as arthritis and cardiovascular diseases.

Neuroprotective Activity

Research indicates that certain derivatives may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. The mechanism likely involves modulation of neurotransmitter systems and reduction of oxidative stress .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It may inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical in neurotransmitter metabolism.

- Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals, thus protecting cells from oxidative damage.

Comparative Studies

Case Studies

- Cytotoxicity Screening : In a study where various derivatives were screened for cytotoxicity using the MTT assay, several compounds showed enhanced activity compared to the parent structure, indicating that modifications on the piperazine ring can significantly affect biological outcomes .

- Neuroprotective Evaluation : Experimental models assessing neuroprotective effects showed that certain derivatives could effectively reduce neuronal death induced by oxidative stress, suggesting their potential in treating neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What established synthetic routes are used for 7-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one, and how do reaction parameters affect yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or Mannich-type reactions. Key steps include coupling the chromenone core with a piperazine-propoxy sidechain. For example, acetonitrile is a common solvent, and reaction temperatures between 60–80°C optimize intermediate formation. Yield (51.8% in one study) depends on stoichiometric ratios of precursors (e.g., 1.2:1 molar ratio of chromenone to piperazine derivatives) and purification via column chromatography using CH₂Cl₂/2-propanol/NH₄OH gradients .

Q. How is compound purity assessed, and which analytical techniques are most reliable?

- Methodological Answer : Purity is validated using HPLC (C18 columns, methanol/water mobile phases) and LC-MS for molecular weight confirmation. NMR (¹H/¹³C) identifies structural integrity, particularly the methoxy (–OCH₃) and piperazine proton signals. Crystallinity and polymorph analysis can be performed via X-ray diffraction (e.g., SHELXL refinement) .

Q. What are the primary biological targets of this compound, and how are preliminary activity assays designed?

- Methodological Answer : Targets include carbonic anhydrase XII (hCA XII) and P-glycoprotein (P-gp), implicated in multidrug resistance. In vitro assays use enzyme inhibition (e.g., hCA XII esterase activity with 4-nitrophenyl acetate) and cytotoxicity screens (MTT assays on cancer cell lines). IC₅₀ values are calculated using nonlinear regression of dose-response curves .

Advanced Research Questions

Q. How can molecular docking studies be optimized to predict binding affinity with hCA XII?

- Methodological Answer : Docking workflows (AutoDock Vina, Schrödinger Suite) should incorporate flexible sidechains in the hCA XII active site. Protonation states of the piperazine nitrogen and chromenone carbonyl are critical for accurate scoring. Validate predictions with isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. What strategies resolve discrepancies in reported biological activity across different in vitro models?

- Methodological Answer : Contradictions (e.g., varying IC₅₀ values) may arise from differences in cell membrane permeability or assay conditions (pH, serum proteins). Normalize data using reference inhibitors (e.g., acetazolamide for hCA XII) and employ standardized protocols (e.g., CLSI guidelines for antimicrobial assays). Meta-analyses of raw datasets can identify confounding variables .

Q. Which crystallographic techniques are critical for resolving structural ambiguities in the piperazine-propoxy-chromenone system?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement resolves bond angles and torsional strain. Twinning or disorder in the piperazine ring requires iterative SHELXE density modification. High-resolution data (≤1.0 Å) clarify hydrogen bonding (e.g., C–H···O interactions) and π-stacking between chromenone rings .

Q. How does the electronic environment of the methoxyphenyl group influence SAR in related chromenone derivatives?

- Methodological Answer : Substituent effects are probed via Hammett plots, correlating σ values of para-methoxy with log(IC₅₀). Electron-donating groups enhance resonance stabilization of the chromenone carbonyl, improving hCA XII inhibition. Comparative DFT calculations (e.g., B3LYP/6-31G*) quantify charge distribution .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition studies?

- Methodological Answer : Use nonlinear regression (GraphPad Prism) to fit sigmoidal curves (variable slope, four parameters). Bootstrap resampling (1000 iterations) calculates 95% confidence intervals. For EC₅₀ comparisons, apply ANOVA with Tukey’s post hoc test to address multiplicity .

Q. How should researchers design assays to evaluate synergistic effects with chemotherapeutics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.